molecular formula C20H32O4 B042786 hepoxilin A3 CAS No. 85589-24-8

hepoxilin A3

Cat. No.: B042786
CAS No.: 85589-24-8
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-CIQDQOFUSA-N
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Description

Hepoxilin A3 is a biologically active eicosanoid metabolite derived from the 12-lipoxygenase pathway of arachidonic acid. It functions as a potent intracellular and intercellular signaling mediator, distinguished by its unique epoxide-containing hydroxy epoxide structure. Its primary mechanism of action involves the facilitation of calcium release from intracellular stores and the modulation of ion channels, particularly in pancreatic islet beta-cells and neutrophils. This action underpins its significant research value in studying the regulation of glucose-stimulated insulin secretion, making it a compound of interest in diabetes research. Furthermore, this compound is a key subject in immunology and inflammation studies due to its potent chemotactic activity, directing the migration of neutrophils to sites of inflammation. Researchers utilize this high-purity compound to elucidate novel signaling pathways in various cell types, investigate its potential role in neurotransmission, and explore its interactions in complex inflammatory cascades.

Properties

CAS No.

85589-24-8

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1

InChI Key

SGTUOBURCVMACZ-CIQDQOFUSA-N

SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Other CAS No.

94161-11-2

physical_description

Solid

Synonyms

8-EH-2
8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
hepoxilin A
hepoxilin A3
hexophilin A3
HXA3 cpd

Origin of Product

United States

Preparation Methods

Formation via Cerebral Cortex Homogenates

Homogenates of rat cerebral cortex incubated with arachidonic acid produce this compound, as demonstrated by gas chromatography/electron impact mass spectrometry (GC/EI-MS) analysis. The stable deuterium isotope dilution technique quantified production at 5.0 ± 0.2 ng/mg protein , increasing to 12.9 ± 1.5 ng/mg protein with exogenous arachidonic acid supplementation. Boiling the tissue homogenate abolished synthesis, confirming enzymatic dependency. Notably, the dual cyclooxygenase/lipoxygenase inhibitor BW 755C (75 μM) failed to inhibit formation, suggesting a pathway independent of canonical eicosanoid synthesis.

Platelet-Mediated Biosynthesis

Rat platelets enriched with 12-lipoxygenase catalyze the conversion of arachidonic acid to (12S)-hydroperoxyeicosatetraenoic acid (12-HPETE), which rearranges to this compound in the presence of hematin. This method yielded radiochemically pure [1-14C]this compound, validated by straight-phase high-performance liquid chromatography (HPLC). The synthetic product comprised racemic mixtures at C-8, resolved into (8R)- and (8S)-diastereomers via reversed-phase HPLC.

Chemical Synthesis and Conjugate Formation

Total Synthesis of this compound

Chemical synthesis of this compound involved coupling N-trifluoroacetylglutathione trimethyl ester with this compound methyl ester under argon in methanol/triethylamine (4:1 v/v) at 80°C. The reaction produced C-11 (R) and C-9 (R/S) thioether conjugates, separated by thin-layer chromatography (TLC) using ethyl acetate/hexane/methanol (45:45:10). Saponification with potassium carbonate yielded this compound-C (11-glutathionyl conjugate) and this compound-D (cysteinylglycinyl conjugate).

Glutathione Conjugation Pathways

Incubation of hippocampal homogenates with [1-14C]this compound and glutathione (1–10 mM) generated this compound-C, identified by co-elution with synthetic standards on reversed-phase HPLC. The epoxide hydrolase inhibitor trichloropropene oxide (TCPO) enhanced conjugate formation by 3-fold , diverting metabolism from trioxilin A3 synthesis. Enzymatic cleavage of this compound-C with γ-glutamyltranspeptidase confirmed identity, producing this compound-D identical to synthetic analogs.

Analytical and Purification Techniques

Chromatographic Resolution

Reversed-phase HPLC with methanol/water/acetic acid (55:45:0.01) resolved this compound-C diastereomers at retention times of 15.5 min (8R) and 19.6 min (8S) . Straight-phase HPLC purified radiolabeled this compound using hexane/isopropanol/acetic acid (100:1:0.1).

Structural Validation

Gas chromatography-mass spectrometry (GC-MS) confirmed trioxilin A3 (8,11,12-trihydroxy derivative) as a stable hydrolysis product. Nuclear magnetic resonance (NMR) and enzymatic digestion validated the (5Z,9E,14Z) configuration and 11S,12S-epoxide group.

Biological Activity and Functional Correlates

This compound-C demonstrated potent neuromodulatory effects at 16 nM , inducing hippocampal CA1 neuron hyperpolarization and enhancing inhibitory postsynaptic potentials. These findings underscore its role in neuronal signaling and validate synthetic yields sufficient for electrophysiological assays.

Comparative Yields and Methodological Considerations

MethodSubstrateYieldKey Inhibitor
Cerebral Cortex HomogenatesArachidonic Acid5.0 ± 0.2 ng/mgBW 755C (ineffective)
Platelet 12-LipoxygenaseArachidonic Acid59 mCi/mmol (radio)None
Glutathione ConjugationThis compound3-fold increaseTCPO (3 mM)

Scientific Research Applications

Comparison with Similar Compounds

Key Functions:

  • Neutrophil Regulation : Induces calcium mobilization in human neutrophils and promotes neutrophil extracellular trap (NET) formation, both NADPH oxidase-dependent and independent pathways .
  • Mucosal Inflammation : Facilitates neutrophil migration across epithelial barriers in the gut and lungs during bacterial infections .
  • Vascular Effects: Mediates vasorelaxation in mouse arteries by inhibiting thromboxane prostanoid (TP) receptors .
  • Metabolism : Metabolized into trioxilin A3 via soluble epoxide hydrolase (sEH) and undergoes ω-hydroxylation in neutrophils via a mitochondrial pathway distinct from leukotriene B4 (LTB4) ω-hydroxylase .

Comparison with Structurally Similar Compounds

Hepoxilin B3 (HxB3)

  • Structure: Contains a 10-hydroxy-11,12-epoxyeicosatrienoic acid backbone, differing from HxA3 in hydroxyl group position .
  • Biosynthesis : Generated from 12-HPETE via eLOX3, which produces stereospecific HxB3 from 12S-HPETE .
  • Biological Activity: Less potent than HxA3 in inducing intracellular calcium release in neutrophils (EC₅₀: ~3 μM for HxA3 vs. >10 μM for HxB3) .

Trioxilins (Trioxilin A3 and B3)

  • Structure: Hydrolyzed products of hepoxilins with three hydroxyl groups (e.g., trioxilin A3: 8,11,12-trihydroxyeicosatrienoic acid) .
  • Biosynthesis : Formed via sEH-mediated epoxide hydrolysis of HxA3 and HxB3 .
  • Biological Activity :
    • Trioxilin A3 and C3 exhibit vasorelaxation (78.9% and 82.2% relaxation at 3 μM, respectively), while trioxilin B3 is inactive .
    • Lack the pro-inflammatory neutrophil chemoattractant properties of HxA3 .

Comparison with Functionally Related Eicosanoids

Leukotriene B4 (LTB4)

  • Metabolism : ω-Hydroxylated by cytochrome P450 (CYP4F3) in neutrophils, unlike HxA3, which uses a distinct mitochondrial pathway .
  • Biological Activity: Potent neutrophil chemoattractant (EC₅₀: ~10 nM) compared to HxA3 (EC₅₀: ~1 μM) .

12-Hydroxyeicosatetraenoic Acid (12-HETE)

  • Structure : A 12-LOX product lacking the epoxide group of HxA3.
  • Biological Activity: Promotes platelet aggregation and vascular inflammation, contrasting with HxA3's vasorelaxant effects .

Enzymatic and Metabolic Differences

Metabolic Pathways

Compound Key Enzyme Metabolic Product Tissue/Cell Specificity
Hepoxilin A3 sEH Trioxilin A3 Liver, neutrophils
This compound Mitochondrial ω-hydroxylase ω-OH-Hepoxilin A3 Neutrophils
LTB4 CYP4F3 20-OH-LTB4 Neutrophils

Controversies and Unresolved Questions

  • Neutrophil Transmigration : While HxA3 was initially proposed as a critical mediator of neutrophil migration across epithelia , recent studies question its necessity, suggesting redundant pathways .
  • Receptor Specificity : The putative HxA3 receptor remains uncharacterized, though its effects on calcium flux and TP receptors imply multiple targets .

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying hepoxilin A3 in biological samples?

this compound detection typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for lipid mediators. ELISA kits are less common but can be validated using competitive binding assays with anti-hepoxilin antibodies. Key considerations include sample stabilization (e.g., using antioxidants to prevent degradation) and matrix effects (e.g., lipid extraction protocols for plasma/tissue) . For reproducibility, pre-analytical variables like collection timing (e.g., circadian fluctuations) must be standardized .

Q. How does this compound biosynthesis occur, and what enzymes regulate its production?

this compound is synthesized via the 12-lipoxygenase (ALOX12) pathway from arachidonic acid. The enzyme Alox15 (15-lipoxygenase) further modifies intermediates, with epoxy alcohol intermediates stabilized by glutathione transferases. Researchers should validate enzyme activity using knockout models (e.g., Alox15-deficient mice) or siRNA silencing in cell cultures . Methodological pitfalls include cross-reactivity in enzymatic assays; control experiments with specific inhibitors (e.g., baicalein for 12-LOX) are critical .

Q. What biological processes are influenced by this compound, and what model systems are optimal for studying these roles?

this compound modulates neutrophil migration, endothelial permeability, and insulin secretion. In vitro models include neutrophil chemotaxis assays (Boyden chambers) and calcium imaging in pancreatic β-cells. In vivo, zebrafish larvae are used for real-time inflammation imaging due to translucency, while murine models assess metabolic effects (e.g., glucose tolerance tests). Conflicting results across models often arise from species-specific receptor expression (e.g., GPR32 in humans vs. rodents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pro-inflammatory vs. anti-inflammatory effects?

Contradictory findings may stem from concentration-dependent effects (e.g., dual roles at nM vs. μM ranges) or tissue-specific receptor interactions. Researchers should employ dose-response curves across multiple systems (e.g., primary macrophages vs. immortalized cell lines) and use receptor antagonists (e.g., WRW4 for FPR2) to isolate pathways. Meta-analyses of transcriptomic datasets (e.g., GEO Profiles) can identify context-dependent signaling networks .

Q. What strategies are effective for synthesizing stable this compound analogs for structure-activity studies?

Chemical synthesis involves stereoselective epoxidation of arachidonic acid derivatives, but instability of the trioxilin ring requires protection/deprotection strategies (e.g., tert-butyldimethylsilyl ether groups). Semi-synthetic analogs with fluorine substitutions at C14 improve metabolic stability. Characterization requires NMR (for stereochemistry) and tandem MS (for fragmentation patterns). Collaborative workflows with computational chemists can predict bioactive conformations .

Q. How should researchers design longitudinal studies to assess this compound’s role in chronic diseases like diabetes or atherosclerosis?

Longitudinal designs must account for this compound’s short half-life (minutes in vivo). Serial sampling in animal models (e.g., ApoE⁻/⁻ mice for atherosclerosis) should use microdialysis probes for continuous interstitial fluid collection. In human cohorts, nested case-control studies within larger trials (e.g., Framingham Heart Study) allow retrospective analysis of stored samples. Power calculations must adjust for intra-individual variability (≥30% in lipid mediators) .

Q. What computational tools are available for modeling this compound-receptor interactions, and how can they guide wet-lab experiments?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to receptors like GPR32. Researchers should validate predictions with surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). Machine learning models (e.g., AlphaFold-Multimer) can prioritize candidate receptors for experimental validation .

Methodological Best Practices

  • Data Reproducibility : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) by detailing animal husbandry, randomization, and blinding in supplementary materials .
  • Literature Reviews : Use systematic review frameworks (PRISMA) to map this compound’s roles across disciplines, prioritizing primary studies over reviews .
  • Ethical Compliance : For human studies, obtain IRB approval for biobanking and disclose conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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